molecular formula C27H26N6O2S B2984289 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 893274-44-7

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2984289
CAS No.: 893274-44-7
M. Wt: 498.61
InChI Key: FBRLGUITZLCOQV-UHFFFAOYSA-N
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Description

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group, a phenylsulfonyl group, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,3-dimethylphenylamine with ethylene glycol in the presence of a catalyst.

    Introduction of the Triazoloquinazoline Core: The piperazine intermediate is then reacted with a quinazoline derivative under acidic conditions to form the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted triazoloquinazolines.

Scientific Research Applications

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand for various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-(2-Methoxyphenyl)piperazin-1-yl)-N-(quinolin-3-yl)pentanamide
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

5-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline is unique due to its specific substitution pattern and the presence of both a piperazine ring and a triazoloquinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-5-[4-(2,3-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S/c1-19-9-8-14-23(20(19)2)31-15-17-32(18-16-31)25-22-12-6-7-13-24(22)33-26(28-25)27(29-30-33)36(34,35)21-10-4-3-5-11-21/h3-14H,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRLGUITZLCOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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